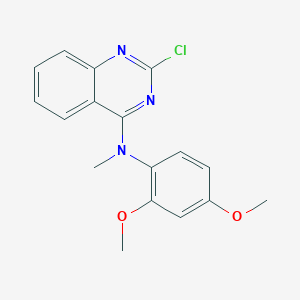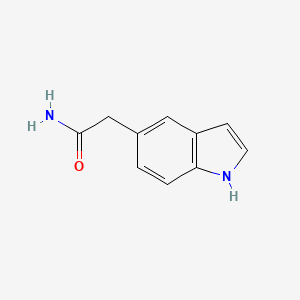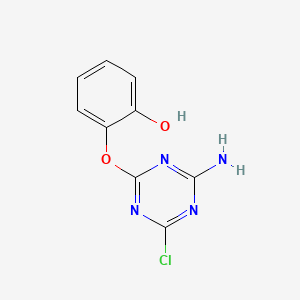
2-chloro-N-(2,4-dimethoxyphenyl)-N-methylquinazolin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-(2,4-dimethoxyphenyl)-N-methylquinazolin-4-amine is a complex organic compound that belongs to the quinazoline family Quinazolines are heterocyclic compounds known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2,4-dimethoxyphenyl)-N-methylquinazolin-4-amine typically involves multiple steps. One common method starts with the preparation of the quinazoline core, followed by the introduction of the chloro and dimethoxyphenyl groups. The reaction conditions often require the use of strong bases, solvents like dimethylformamide (DMF), and catalysts such as palladium on carbon (Pd/C) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-chloro-N-(2,4-dimethoxyphenyl)-N-methylquinazolin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can convert the quinazoline ring to dihydroquinazoline derivatives.
Substitution: Nucleophilic substitution reactions can replace the chloro group with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include quinazoline N-oxides, dihydroquinazoline derivatives, and various substituted quinazolines, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
2-chloro-N-(2,4-dimethoxyphenyl)-N-methylquinazolin-4-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential as an antibacterial and antifungal agent.
Medicine: Research is ongoing to explore its potential as an anticancer agent, particularly in targeting specific cancer cell lines.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 2-chloro-N-(2,4-dimethoxyphenyl)-N-methylquinazolin-4-amine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. For example, it could inhibit tyrosine kinases, which are enzymes that play a crucial role in cell signaling and cancer progression. The compound’s structure allows it to bind to these targets and disrupt their normal function, leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2-Chloro-quinazolin-4-yl)-(3-methoxy-phenyl)-amine
- (2-Chloro-quinazolin-4-yl)-propylamine
- (2-Chloro-quinazolin-4-yl)-(2-p-tolyloxy-propyl)-amine
Uniqueness
Compared to similar compounds, 2-chloro-N-(2,4-dimethoxyphenyl)-N-methylquinazolin-4-amine stands out due to its unique combination of functional groups. The presence of both chloro and dimethoxyphenyl groups enhances its biological activity and makes it a versatile compound for various applications. Its unique structure also allows for more specific interactions with molecular targets, potentially leading to more effective therapeutic agents.
Propriétés
Numéro CAS |
827030-70-6 |
|---|---|
Formule moléculaire |
C17H16ClN3O2 |
Poids moléculaire |
329.8 g/mol |
Nom IUPAC |
2-chloro-N-(2,4-dimethoxyphenyl)-N-methylquinazolin-4-amine |
InChI |
InChI=1S/C17H16ClN3O2/c1-21(14-9-8-11(22-2)10-15(14)23-3)16-12-6-4-5-7-13(12)19-17(18)20-16/h4-10H,1-3H3 |
Clé InChI |
YSYHVEFDFWVFNK-UHFFFAOYSA-N |
SMILES canonique |
CN(C1=C(C=C(C=C1)OC)OC)C2=NC(=NC3=CC=CC=C32)Cl |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-[Ethyl(2-methylpropyl)amino]phenol](/img/structure/B8734197.png)






![2-Cyano-N-[2-(4-fluorophenyl)-ethyl]-acetamide](/img/structure/B8734249.png)

![METHYL 2-{8-METHYL-8-AZABICYCLO[3.2.1]OCTAN-3-YLIDENE}ACETATE](/img/structure/B8734275.png)
![N-benzyl-5-(3,4-dichlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B8734278.png)



